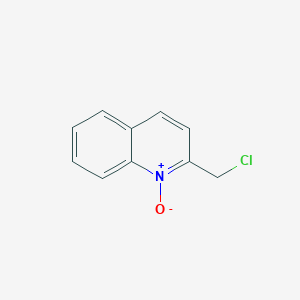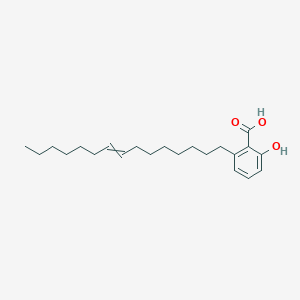
Octacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacontane is a chemical compound with the molecular formula C80H162 . It has an average mass of 1124.142 Da and a mono-isotopic mass of 1123.267700 Da .
Synthesis Analysis
The synthesis of Octacontane and similar long-chain alkanes has been studied using high-temperature capillary gas chromatography . The samples used in these studies were synthesized and showed a high state of purity .
Molecular Structure Analysis
The molecular structure of Octacontane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Octacontane molecule contains a total of 241 bonds. There are 79 non-H bonds and 77 rotatable bonds .
Physical And Chemical Properties Analysis
Octacontane has a molecular weight of 1124.1423 . More detailed physical and chemical properties such as critical temperature, heat capacity at constant pressure, and enthalpy can be found in the NIST/TRC Web Thermo Tables .
Applications De Recherche Scientifique
Plant Growth and Physiological Effects
Octacontane, along with other long-chain aliphatic alcohols like triacontanol (TRIA) and octacosanol (OCTA), demonstrates significant physiological activity in plants. Research has shown that these substances can influence plant growth, yield, photosynthesis, and other physiological processes. Triacontanol, in particular, has been widely studied for its potent plant growth-regulating properties. It enhances the physiological efficiency of cells, which can exploit the genetic potential of plants to a greater extent. This results in increased production of amino acids, sugars, and proteins in various crops, particularly under stress conditions (Naeem, Khan, & Moinuddin, 2012).
Interaction with Triacontanol
Octacontane, when studied in conjunction with TRIA, has been found to interact in interesting ways. For instance, octacosanol (OCTA, a related compound) can inhibit the activity of TRIA in rice seedlings. These interactions suggest complex biochemical pathways involving these long-chain alcohols that significantly impact plant growth and metabolism (Ries & Wert, 2004).
Health Applications
Octacontane and related compounds have been studied for their potential health benefits. For instance, octacosanol isolated from Tinospora cordifolia has been identified as an antiangiogenic compound, inhibiting tumor growth and metastasis by affecting vascular endothelial growth factor and other molecular pathways (Thippeswamy, Sheela, & Salimath, 2008). In another study, the antinociceptive and anti-inflammatory effects of octacosanol were investigated, showing potential for pain and inflammation control (Oliveira et al., 2012).
Molecular Distillation for Purity
The purification of octacosanol extracts from rice bran wax using molecular distillation has been explored. This process is critical for increasing the purity of octacosanol for various applications, including health supplements (Chen et al., 2007).
Impact on Animal Health
Studies on animals have revealed that octacosanol can influence blood hormone levels and gene expressions, impacting glucose metabolism and stress responses in weaning piglets (Long et al., 2015).
Propriétés
IUPAC Name |
octacontane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H162/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-80H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINWRTYCHUVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H162 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567427 |
Source


|
| Record name | Octacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1124.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octacontane | |
CAS RN |
7667-88-1 |
Source


|
| Record name | Octacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


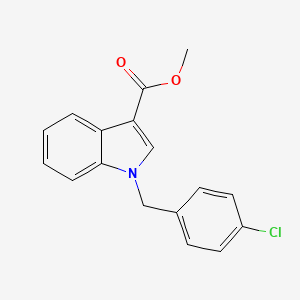

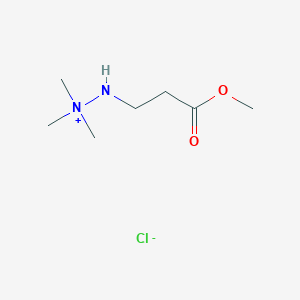
![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)
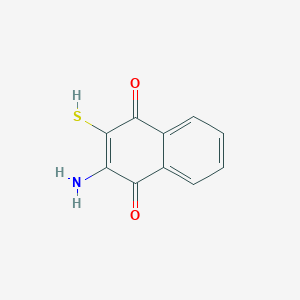
![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)
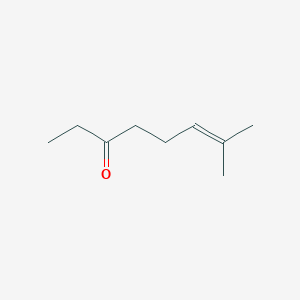

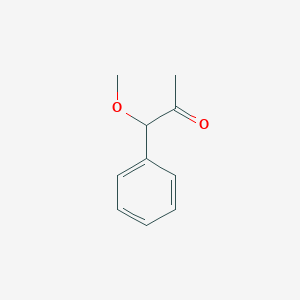
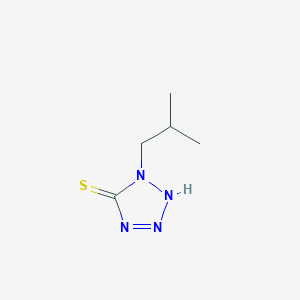
![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)
